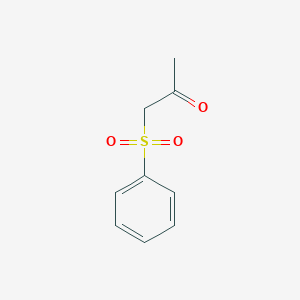

1-(Phenylsulfonyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLGSNMIIPIRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352849 | |

| Record name | Phenylsulfonylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5000-44-2 | |

| Record name | Phenylsulfonylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)propan-2-one

Foreword: The Synthetic Utility of β-Keto Sulfones

In the landscape of modern organic synthesis and medicinal chemistry, the β-keto sulfone moiety stands out as a versatile and powerful functional group. Molecules bearing this structural motif are not merely synthetic curiosities; they are pivotal intermediates in the construction of complex molecular architectures, finding application in the synthesis of a wide array of bioactive compounds and natural products.[1][2][3][4] 1-(Phenylsulfonyl)propan-2-one, a archetypal β-keto sulfone, serves as a valuable building block, particularly in carbon-carbon bond-forming reactions such as the renowned Julia-Kocienski olefination, which allows for the stereoselective synthesis of alkenes.[5][6] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategy: S-Alkylation of Sodium Benzenesulfinate

The most direct and widely employed method for the synthesis of this compound is the S-alkylation of sodium benzenesulfinate with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism, wherein the sulfinate anion acts as the nucleophile, displacing the chloride leaving group from the α-haloketone.

Reaction Mechanism

The reaction is a classic example of a Williamson ether synthesis analogue, where a sulfur nucleophile is used in place of an alkoxide. The mechanism can be delineated as follows:

-

Formation of the Sulfinate Nucleophile: Sodium benzenesulfinate, a salt, readily dissociates in a polar aprotic solvent to provide the benzenesulfinate anion (PhSO₂⁻). This anion is a soft nucleophile, with the negative charge localized on the oxygen atoms, but the sulfur atom acts as the nucleophilic center in this type of reaction.

-

Nucleophilic Attack: The sulfur atom of the benzenesulfinate anion attacks the electrophilic carbon atom bearing the chlorine atom in chloroacetone. This is a concerted Sₙ2 displacement.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the sulfur-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

-

Product Formation: The chloride ion is expelled as the leaving group, resulting in the formation of the new sulfur-carbon bond and yielding this compound.

Figure 1: Mechanism of S-alkylation for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Source |

| Sodium benzenesulfinate | 164.16 | 16.4 g | 0.1 | ≥98% | Commercial |

| Chloroacetone | 92.53 | 9.7 mL (11.1 g) | 0.12 | ≥95% | Commercial |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous | Commercial |

| Diethyl ether | 74.12 | 200 mL | - | Anhydrous | Commercial |

| Saturated Sodium Bicarbonate | - | 100 mL | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - | Commercial |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add sodium benzenesulfinate (16.4 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL). Stir the mixture to form a suspension. The choice of DMF as a solvent is crucial as it is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the sulfinate anion.[7]

-

Addition of Chloroacetone: Slowly add chloroacetone (9.7 mL, 0.12 mol) to the stirred suspension at room temperature. A slight excess of chloroacetone is used to ensure complete consumption of the sodium benzenesulfinate.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL). The use of diethyl ether allows for efficient extraction of the organic product from the aqueous phase.

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic impurities, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.

Expected Yield and Purity

Following this protocol, a typical yield of this compound is in the range of 80-90%. The purity of the final product should be assessed by melting point determination and spectroscopic analysis.

Characterization of this compound

Accurate characterization of the synthesized compound is paramount for its use in subsequent research and development.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₃S |

| Molar Mass | 198.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 94-96 °C |

| CAS Number | 5000-44-2 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95-7.92 (m, 2H, Ar-H), 7.72-7.68 (m, 1H, Ar-H), 7.62-7.58 (m, 2H, Ar-H), 4.25 (s, 2H, -SO₂-CH₂-), 2.38 (s, 3H, -C(O)-CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 199.8 (C=O), 138.8 (Ar-C), 134.2 (Ar-CH), 129.4 (Ar-CH), 128.5 (Ar-CH), 65.2 (-SO₂-CH₂-), 29.8 (-C(O)-CH₃).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum shows characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1320 cm⁻¹ (asymmetric stretching) and 1150 cm⁻¹ (symmetric stretching). A strong absorption corresponding to the carbonyl group (C=O) stretch is observed around 1725 cm⁻¹.

Figure 2: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the S-alkylation of sodium benzenesulfinate is the most common method, other strategies for the synthesis of β-keto sulfones exist, offering alternative approaches depending on the availability of starting materials and desired substitution patterns.

-

Oxidative Sulfonylation of Ketones: This method involves the direct α-sulfonylation of a ketone, such as acetone, using a sulfonylating agent in the presence of an oxidant.

-

Reaction of Enolates with Sulfonyl Halides: The enolate of acetone can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with a benzenesulfonyl halide (e.g., benzenesulfonyl chloride).

Applications in Drug Discovery and Development

This compound and related β-keto sulfones are valuable intermediates in the synthesis of various pharmaceutically active molecules.[8] The presence of the sulfonyl and keto functionalities provides multiple reaction sites for further molecular elaboration. A key application is in the Julia-Kocienski olefination , a powerful method for the stereoselective synthesis of alkenes.[5][6] In this reaction, the β-keto sulfone is deprotonated at the α-carbon to form a stabilized carbanion, which then reacts with an aldehyde or ketone. Subsequent steps lead to the formation of a new carbon-carbon double bond, a critical transformation in the synthesis of many complex drug molecules.

Conclusion

The synthesis of this compound via the S-alkylation of sodium benzenesulfinate with chloroacetone is a robust and efficient method, providing high yields of the desired product. This technical guide has outlined a detailed and reliable experimental protocol, including mechanistic insights and comprehensive characterization data. The utility of this compound as a versatile synthetic intermediate, particularly in the context of the Julia-Kocienski olefination, underscores its importance for researchers and professionals in the field of organic synthesis and drug development.

References

-

Wikipedia. Julia olefination. Available from: [Link]

-

Organic Syntheses Procedure. 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Available from: [Link]

-

Wiley Online Library. 1-Phenyl-2-(phenylsulfonyl)-2-propen-1-one - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. A Convenient Method for the Preparation of 1-(Phenylsulfonyl)-1-alkynes. Available from: [Link]

-

ResearchGate. Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Available from: [Link]

-

Organic Syntheses Procedure. Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Available from: [Link]

-

ResearchGate. Study on synthesis of 1-Aryl-2-propanones. Available from: [Link]

-

Organic Syntheses Procedure. catalytic enantioselective addition of dialkylzincs to aldehydes using. Available from: [Link]

-

MDPI. The Role of Organic Small Molecules in Pain Management. Available from: [Link]

-

ResearchGate. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) -. Available from: [Link]

-

PMC. N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide. Available from: [Link]

-

PMC. Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. Available from: [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

-

PMC. Drug discovery inspired by bioactive small molecules from nature. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

-

Reddit. Best solvent for S-alkylation of sodium phenylsulfinate. Available from: [Link]

-

PubMed. 1H and 13C NMR Characteristics of β-blockers. Available from: [Link]

-

MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Available from: [Link]

-

PubMed Central. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available from: [Link]

-

MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Available from: [Link]

Sources

- 1. (R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 1-(Phenylsulfonyl)propan-2-one (CAS 5000-44-2): A Versatile β-Keto Sulfone in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of 1-(Phenylsulfonyl)propan-2-one, a prominent member of the β-keto sulfone class of compounds. We explore its fundamental physicochemical properties, core reactivity, and diverse synthetic preparations, including contemporary electrochemical and metal-free methodologies. The document elucidates the compound's role as a versatile building block in organic synthesis, stemming from the unique interplay of its sulfonyl, carbonyl, and active methylene functionalities. Emphasis is placed on its application in constructing complex carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and drug development. Detailed experimental protocols and safety guidelines are provided to equip researchers with practical, field-proven insights for leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of a Trifunctional Building Block

This compound, also known as phenylsulfonylacetone, belongs to the β-keto sulfone family of organic compounds. These molecules are distinguished by a sulfonyl group positioned beta (β) to a carbonyl group. This specific arrangement creates a unique electronic environment that imparts significant synthetic versatility, making them powerful intermediates for constructing complex molecular architectures.[1] The utility of β-keto sulfones like this compound arises from three key structural features: a reactive carbonyl group, an acidic active methylene bridge, and a sulfonyl group that can act as both an activating group and a versatile leaving group.[2][3]

In recent years, the development of novel synthetic methods has made β-keto sulfones more accessible, spurring exponential growth in their application.[2] Their derivatives are not only pivotal in the total synthesis of natural products but are also found as core structural motifs in a range of biologically active molecules, including antifungal, antibacterial, and anti-HIV agents.[4][5] This guide serves as a comprehensive resource for understanding and applying this compound in a research and development context.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5000-44-2 | [6][7] |

| Molecular Formula | C₉H₁₀O₃S | [8][9] |

| Molecular Weight | 198.24 g/mol | [7][9] |

| Appearance | Solid | [7][8] |

| Melting Point | 55-59 °C | [7] |

| SMILES | CC(=O)CS(=O)(=O)c1ccccc1 | [7][10] |

| InChI Key | YBLGSNMIIPIRFC-UHFFFAOYSA-N | [7][8] |

Spectroscopic data, including microwave spectroscopy, have been used to characterize the conformational structure of this compound (phenylacetone) in the gas phase.[11] Such analyses are crucial for understanding the molecule's intrinsic properties and reactivity.

Core Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound is rooted in the reactivity of its three distinct functional components. Understanding these reactive sites is key to designing effective synthetic strategies.

-

Carbonyl Group: The ketone functionality undergoes a wide range of classical carbonyl reactions, such as reductions to form alcohols, Grignard additions, and Wittig reactions to form alkenes.[12]

-

Active Methylene: The protons on the carbon situated between the electron-withdrawing sulfonyl and carbonyl groups are significantly acidic. This allows for easy deprotonation to form a stabilized enolate, which can act as a potent nucleophile in alkylation and acylation reactions, enabling C-C bond formation.[1]

-

Sulfonyl Group: The phenylsulfonyl moiety is a strong electron-withdrawing group, which contributes to the acidity of the methylene protons. Furthermore, it can be manipulated or removed under various reductive or eliminative conditions, making it a versatile "traceless" activating group or a precursor to other functionalities.[2]

Modern Synthetic Methodologies

The preparation of β-keto sulfones has evolved significantly, moving from classical methods to more efficient and environmentally benign strategies.[3] While traditional routes like the acylation of methyl sulfones or alkylation with α-halo ketones are still relevant, modern chemistry offers a broader toolkit.[1]

| Synthetic Strategy | Precursors | Key Features | Reference(s) |

| Oxidative Sulfonylation | Alkynes + Sulfinic Acids/Sodium Sulfinates | Utilizes radical processes or catalysts like FeCl₃ under aerobic conditions. | [3] |

| One-Pot, Metal-Free Synthesis | Styrenes + NBS + Sodium Sulfinates | Sonication-assisted, uses NBS as both bromine source and oxidant in water. | [4] |

| Electrochemical Synthesis | Enol Acetates + Sulfonyl Hydrazides | A green, oxidant-free method that proceeds under mild conditions with high yields. | [13] |

| Decarboxylative Coupling | β-Keto Acids + Sodium Sulfinates | K₂S₂O₈-mediated oxidative coupling under atmospheric oxygen. | [3] |

| Hydrosulfonylation | α,β-Unsaturated Ketones + Sodium Sulfinates | A metal-free, operationally simple protocol with broad functional group tolerance. | [5] |

Detailed Experimental Protocol: Electrochemical Synthesis

The electrochemical synthesis of β-keto sulfones represents a significant advancement in sustainable chemistry.[13] It avoids the need for stoichiometric chemical oxidants and often proceeds under mild conditions with high efficiency.

Protocol: Electrochemical Synthesis of this compound Analogues

This protocol is adapted from the methodology described for the synthesis of β-keto sulfones from enol acetates and sulfonyl hydrazides.[13]

Objective: To synthesize a β-keto sulfone via an electrochemical C-S bond formation.

Materials:

-

Benzenesulfonyl hydrazide (or other desired sulfonyl hydrazide)

-

1-Acetoxystyrene (or other desired enol acetate)

-

Sodium Carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN) and Water (H₂O)

-

Tetrabutylammonium perchlorate (n-Bu₄NClO₄)

-

Graphite felt electrodes (anode and cathode)

-

Undivided electrochemical cell

-

DC power supply

Procedure:

-

Cell Assembly: Set up an undivided electrochemical cell equipped with a graphite felt anode (e.g., 2.0 cm × 2.0 cm × 0.5 cm) and a graphite felt cathode of the same dimensions, positioned parallel to each other at a distance of 8 mm.

-

Reaction Mixture Preparation: To the electrochemical cell, add the enol acetate (0.2 mmol, 1.0 equiv.), the sulfonyl hydrazide (0.4 mmol, 2.0 equiv.), and sodium carbonate (0.4 mmol, 2.0 equiv.).

-

Solvent and Electrolyte Addition: Add a mixed solvent system of CH₃CN/H₂O (9:1, 8.0 mL) and the supporting electrolyte, n-Bu₄NClO₄ (0.4 mmol, 2.0 equiv.).

-

Electrolysis: Stir the mixture and begin electrolysis at a constant current of 20 mA at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting enol acetate is consumed.

-

Work-up and Purification:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure β-keto sulfone product.

-

Causality and Trustworthiness: This electrochemical protocol is self-validating. The constant current ensures a controlled rate of reaction, and the absence of external oxidants simplifies the reaction profile, reducing side products. The mechanism likely involves the anodic oxidation of the sulfonyl hydrazide to a sulfonyl radical, which then adds to the enol acetate, followed by further oxidation and hydrolysis to yield the final product.[13]

Applications in Drug Discovery and Development

The β-keto sulfone moiety is a privileged scaffold in medicinal chemistry.[5] Its ability to participate in hydrogen bonding and other non-covalent interactions, combined with its synthetic accessibility, makes it an attractive feature in drug design. Molecules containing this functional group have demonstrated a wide array of biological activities. For instance, the γ-keto sulfone structure is a key component in promising biologically active molecules, including VCAM-1 inhibitors and anti-HIV-1 agents.[5] The use of this compound and related compounds as versatile intermediates allows for the rapid generation of diverse molecular libraries for screening and lead optimization in drug discovery programs.[1] Organic sulfones are well-established as important intermediates in the synthesis of new derivatives for various applications, including potential herbicides.[14][15]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[16] It is classified as a combustible solid.[7]

Users must consult the full Safety Data Sheet (SDS) from the supplier before use.[6][17]

Conclusion

This compound (CAS 5000-44-2) is more than a simple chemical reagent; it is a strategic tool for the modern synthetic chemist. Its trifunctional nature provides multiple avenues for molecular elaboration, enabling the efficient construction of complex and valuable compounds. The advent of green and robust synthetic methods, such as electrochemical synthesis, has further enhanced its appeal. For researchers in organic synthesis and drug development, a thorough understanding of the properties, reactivity, and handling of this versatile β-keto sulfone is indispensable for innovation and discovery.

References

-

Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [2]

-

β-Keto sulfones: preparation and application in organic synthesis. Taylor & Francis Online. [1]

-

Recent advances in the synthesis and applications of β-keto sulfones. RSC Publishing. [3]

-

Sonication‐assisted one pot, metal‐free synthesis of β‐keto sulfones from styrenes, NBS and aromatic. SpringerLink. [4]

-

Electrochemical Synthesis of β-Keto Sulfones from Enol Acetates and Sulfonyl Hydrazides. ACS Publications. [13]

-

This compound. CymitQuimica. [8]

-

SAFETY DATA SHEET - 1-(Phenylsulfonyl)-2-propanone. Fisher Scientific. [6]

-

Phenylsulfonylacetone 97%. Sigma-Aldrich. [7]

-

SAFETY DATA SHEET - 1-(Phenylsulfonyl)-2-propanone. Fisher Scientific. [17]

-

Phenylsulfonylacetone (CAS 5000-44-2). Santa Cruz Biotechnology. [9]

-

2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol. IUCr. [14]

-

This compound. BLD Pharm. [16]

-

1-phenylsulfonylpropan-2-one. Stenutz. [10]

-

Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Publishing. [5]

-

2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol. PMC - PubMed Central. [15]

-

Reactions and Mechanisms. Master Organic Chemistry. [12]

-

Spectroscopic Constants of 1-Phenyl-2-propanol. ResearchGate. [11]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 5. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 6. fishersci.no [fishersci.no]

- 7. Phenylsulfonylacetone 97 5000-44-2 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. 1-phenylsulfonylpropan-2-one [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5000-44-2|this compound|BLD Pharm [bldpharm.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Phenylsulfonyl)propan-2-one

Introduction

1-(Phenylsulfonyl)propan-2-one, also known as phenylsulfonylacetone, is a bifunctional organic compound belonging to the class of β-keto sulfones. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a ketone and a sulfonyl group separated by a methylene bridge, imparts a distinct reactivity profile that makes it a valuable and versatile building block. The electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the intervening methylene protons acidic, creating a soft nucleophile that is instrumental in the formation of new carbon-carbon bonds.[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into its core properties, reliable synthetic protocols, spectroscopic signature, chemical reactivity, and potential applications, grounding all technical claims in authoritative references.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in quantitative experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| Common Synonyms | Phenylsulfonylacetone, Benzenesulfonylacetone | [3] |

| CAS Number | 5000-44-2 | [4][5] |

| Molecular Formula | C₉H₁₀O₃S | [3] |

| Molecular Weight | 198.24 g/mol | [4][5] |

| Appearance | Solid | [3] |

| SMILES String | CC(=O)CS(=O)(=O)c1ccccc1 | [4][5] |

Synthesis and Manufacturing

The most direct and widely employed strategy for synthesizing β-keto sulfones is the nucleophilic substitution reaction between an α-halo ketone and a sulfinate salt.[6] This method is efficient and proceeds under mild conditions, making it ideal for laboratory-scale preparation.

Protocol: Synthesis via Nucleophilic Substitution

This protocol details the synthesis of this compound from sodium benzenesulfinate and chloroacetone.

Causality: The reaction hinges on the nucleophilic character of the sulfinate anion, which attacks the electrophilic carbon atom bearing the chlorine in chloroacetone. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the sodium cation without hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

Materials and Reagents:

-

Sodium benzenesulfinate (C₆H₅SO₂Na)

-

Chloroacetone (ClCH₂C(O)CH₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium benzenesulfinate (1.0 eq). Add anhydrous DMF to create a stirrable suspension.

-

Addition of Electrophile: Add chloroacetone (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMF and any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following is a predictive analysis of the key spectroscopic features expected for this compound, based on established principles of spectroscopy.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Phenyl Protons (C₆H₅): A complex multiplet would be expected in the aromatic region, typically between δ 7.5-8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl group will be the most deshielded.

-

Methylene Protons (CH₂): A sharp singlet is expected for the two protons on the carbon between the sulfonyl and carbonyl groups. Due to the strong deshielding effect of both adjacent functional groups, this peak would appear significantly downfield, likely in the range of δ 4.0-4.5 ppm.

-

Methyl Protons (CH₃): A sharp singlet for the three methyl protons is expected. Being adjacent to the carbonyl group, this peak would be found around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon (C=O): The ketone carbon is highly deshielded and would appear far downfield, typically > δ 200 ppm.

-

Phenyl Carbons (C₆H₅): Four distinct signals are expected for the aromatic carbons, typically in the δ 125-140 ppm range.

-

Methylene Carbon (CH₂): The carbon atom flanked by the sulfonyl and carbonyl groups would be found in the range of δ 60-70 ppm.

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group would appear furthest upfield, likely around δ 30 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ , characteristic of an aliphatic ketone.

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group: one for the asymmetric stretch around 1300-1350 cm⁻¹ and one for the symmetric stretch around 1120-1160 cm⁻¹ .

-

C-H Stretch (Aromatic/Aliphatic): Bands will be present above and below 3000 cm⁻¹ for the aromatic and aliphatic C-H bonds, respectively.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the acetyl group ([M-43]⁺) or cleavage at the C-S bond, leading to fragments corresponding to the phenylsulfonyl cation (m/z = 141) and the acetonyl cation (m/z = 57).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its α-methylene group.[1][9] The flanking electron-withdrawing groups increase the acidity of the α-protons (pKa ≈ 11-13 in DMSO), allowing for easy deprotonation with common bases (e.g., NaH, K₂CO₃, NaOEt) to form a stabilized carbanion.

This carbanion is a versatile nucleophile for forming new carbon-carbon bonds.

Core Reactivity: Alkylation and Acylation

The primary application is in alkylation and acylation reactions. The generated carbanion readily reacts with a wide range of electrophiles.

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group at the α-position. This is a cornerstone of its use as a synthetic building block.[10]

-

Acylation: Reaction with acyl chlorides or anhydrides yields β-dicarbonyl sulfones.

-

Michael Addition: As a soft nucleophile, it can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Desulfonylation

The phenylsulfonyl group can be removed under reductive conditions (e.g., using sodium amalgam, aluminum amalgam, or samarium iodide). This desulfonylation step is a powerful feature, as it means this compound can be used as a "masked" or protected equivalent of an acetone enolate. The sulfonyl group acts as an activating group to facilitate C-C bond formation and is then removed to reveal the final product.

Reactivity and Application Diagram

The diagram below illustrates the central role of the α-carbanion in synthetic transformations.

Caption: The deprotonation and subsequent alkylation of the α-carbon.

Biological Activity and Drug Development Potential

While direct pharmacological studies on this compound are not extensively documented, the β-keto sulfone moiety is a recognized scaffold in medicinal chemistry.[11] Its structural features and chemical reactivity make it an attractive starting point or fragment for the design of novel therapeutic agents.

-

Enzyme Inhibition: The combination of a ketone, which can interact with active site residues, and a sulfone group, which can act as a hydrogen bond acceptor, makes this scaffold suitable for designing enzyme inhibitors. For example, related structures have been investigated as inhibitors of serine hydrolases.

-

Anti-inflammatory Potential: Sulfone-containing molecules are present in a number of anti-inflammatory drugs. The ability to easily functionalize the α-position of this compound allows for the systematic synthesis of libraries of new chemical entities for screening against inflammatory targets like cyclooxygenases (COX).[12]

-

General Bioactivity: The benzophenone scaffold, a related structural class, is ubiquitous in molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[13] This suggests that derivatives of this compound could be explored for similar applications.

The compound serves as a versatile platform for generating molecular diversity, enabling medicinal chemists to explore structure-activity relationships (SAR) in the pursuit of new drug candidates.[14][15]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices. The following guidelines are based on data for structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from open flames and sources of ignition.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a powerful and adaptable tool for chemical innovation. Its value lies in the predictable and versatile reactivity of its activated methylene group, which serves as a reliable handle for molecular construction. For synthetic chemists, it offers a straightforward route to complex ketone structures through facile alkylation followed by optional desulfonylation. For medicinal chemists, it represents a promising and readily diversifiable scaffold for the development of new bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in research and development.

References

-

Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(14), 3087-3118. Available from: [Link]

-

Beletskaya, I. P., & Ananikov, V. P. (2013). β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry, 35(2), 188-211. Available from: [Link]

-

Taylor & Francis Online. (2014). β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry, 35(2). Available from: [Link]

-

Singh, R., et al. (2019). A metal-free multicomponent cascade reaction approach for the synthesis of β-keto sulfones. The Journal of Organic Chemistry, 85(1), 439-448. Available from: [Link]

-

Reddy, R. J., Kumar, J. J., & Kumari, A. H. (2019). An Unprecedented Reactivity of β-Iodovinyl Sulfones: An Efficient Synthesis of β-Keto Sulfones and β-Keto Thiosulfones. Asian Journal of Organic Chemistry, 8(8), 1275-1279. Available from: [Link]

-

ResearchGate. (2020). The strategies for the synthesis of β‐keto sulfones/vinyl sulfones. Available from: [Link]

-

Stenutz. 1-phenylsulfonylpropan-2-one. Available from: [Link]

-

De Gruyter. (2007). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. Available from: [Link]

-

Reich, H. J. Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin. Available from: [Link]

-

Wiley SpectraBase. 1-Phenyl-2-(phenylsulfonyl)-2-propen-1-one. Available from: [Link]

-

Organic Syntheses. Reduction of Organic Halides. Available from: [Link]

-

PubMed. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 401-409. Available from: [Link]

-

University of Calgary. 13C NMR of 1-Propanol. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. Available from: [Link]

-

PubChem. Sodium 4-chlorobenzenesulfinate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Benzenesulfinic acid, methyl ester. Available from: [Link]

-

PubMed. (2009). Recent advances in the biology and medicinal chemistry of TRPA1. Current Topics in Medicinal Chemistry, 9(4), 307-314. Available from: [Link]

-

Organic Syntheses. 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Available from: [Link]

-

Sharma, K., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 985-1004. Available from: [Link]

-

G-Aleixandre, A., et al. (2021). The Role of Organic Small Molecules in Pain Management. Molecules, 26(14), 4118. Available from: [Link]

-

PubMed. (1971). Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones. Journal of Pharmaceutical Sciences, 60(5), 799-801. Available from: [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-282. Available from: [Link]

Sources

- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. tandfonline.com [tandfonline.com]

- 10. Friedel-Crafts Alkylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of Organic Small Molecules in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-(Phenylsulfonyl)propan-2-one

In the landscape of modern organic synthesis, the strategic use of activating groups is paramount for constructing complex molecular architectures. Among the repertoire of functional groups that serve this purpose, the α-sulfonyl ketone moiety stands out for its unique ability to facilitate carbon-carbon bond formation. This compound, also known as phenylsulfonylacetone, is an exemplar of this class of compounds. Structurally, it is a β-keto sulfone, characterized by a methylene group positioned between a carbonyl group and a sulfonyl group. This specific arrangement imparts significant reactivity to the central methylene protons, rendering this compound a valuable and versatile C-H acid for nucleophilic additions and substitutions. This guide provides an in-depth analysis of its molecular structure, spectroscopic signature, synthesis, and core reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃S | [1][2] |

| Molecular Weight | 198.24 g/mol | [1][3] |

| CAS Number | 5000-44-2 | [2][3] |

| Appearance | Solid | [1] |

| Synonyms | Phenylsulfonylacetone, Benzenesulfonylacetone | [1] |

Synthesis: A Protocol Grounded in Nucleophilic Substitution

The most direct and common synthesis of this compound relies on the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid and an α-halo ketone. This approach is efficient and leverages readily available starting materials.

Causality in Experimental Design

The choice of sodium benzenesulfinate as the nucleophile is strategic; the sulfinate anion is a soft nucleophile that preferentially attacks the electrophilic carbon of chloroacetone, minimizing side reactions like elimination. Chloroacetone provides the requisite three-carbon backbone and a good leaving group (chloride) for the Sₙ2 reaction. An alcoholic solvent like ethanol is typically employed as it effectively solubilizes the ionic sulfinate salt while also being compatible with the organic substrate.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 eq) in ethanol.

-

Addition: To the stirring solution, add chloroacetone (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, the precipitated sodium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Structural Elucidation: A Spectroscopic Deep Dive

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of two strong, electron-withdrawing groups attached to the same methylene group influences the characteristic vibrational frequencies. The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook[2].

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730-1740 | Strong | C=O Stretch (Ketone) | Higher frequency than a typical ketone (~1715 cm⁻¹) due to the electron-withdrawing effect of the adjacent sulfonyl group. |

| ~1300-1330 | Strong | Asymmetric SO₂ Stretch | Characteristic strong absorption for sulfonyl groups. |

| ~1140-1160 | Strong | Symmetric SO₂ Stretch | The second characteristic strong absorption for sulfonyl groups. |

| ~3050-3100 | Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds on the phenyl ring. |

| ~2920-3000 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) and methyl (-CH₃) groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The key feature is the singlet for the methylene protons, which is significantly downfield due to the deshielding effects of the adjacent carbonyl and sulfonyl groups. The methyl protons also appear as a singlet, while the phenyl protons exhibit multiplets in the aromatic region.

-

¹³C NMR: The carbon spectrum shows distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons. The carbonyl carbon is the most downfield signal, as expected.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~7.5 - 8.0 | m | 5H | Phenyl (C₆H₅) |

| ~4.2 | s | 2H | Methylene (SO₂-CH₂-CO) | |

| ~2.4 | s | 3H | Methyl (CO-CH₃) | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbons | ~198 | Carbonyl (C=O) | ||

| ~138 | Phenyl (C-SO₂) | |||

| ~134 | Phenyl (para-C) | |||

| ~129 | Phenyl (ortho/meta-C) | |||

| ~65 | Methylene (SO₂-CH₂-CO) | |||

| ~30 | Methyl (CO-CH₃) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals the molecular weight and provides structural information through characteristic fragmentation patterns.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Rationale for Formation |

| 198 | [M]⁺ | [C₉H₁₀O₃S]⁺ | Molecular Ion |

| 155 | [M - CH₃CO]⁺ | [C₇H₇O₂S]⁺ | α-cleavage with loss of the acetyl radical. |

| 141 | [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ | Cleavage of the CH₂-SO₂ bond, formation of the benzenesulfonyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | A common rearrangement to the stable tropylium ion, often seen in compounds with a benzyl moiety[4]. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of SO₂ from the benzenesulfonyl cation or direct fragmentation. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | α-cleavage with loss of the phenylsulfonylmethyl radical. This is often the base peak[5]. |

Core Reactivity: The Acidic α-Methylene Group

The synthetic utility of this compound stems directly from the acidity of the protons on the methylene group.

Mechanistic Underpinnings of Acidity

The electron density of the C-H bonds of the central methylene is strongly polarized away from the carbon by both the adjacent sulfonyl (SO₂) and carbonyl (C=O) groups. Upon deprotonation with a suitable base, the resulting negative charge on the carbon is extensively delocalized onto the oxygen atoms of both functional groups through resonance. This high degree of stabilization of the conjugate base (a stabilized enolate/carbanion) dramatically increases the acidity of the parent C-H bond. The pKa of these protons is significantly lower than that of simple ketones (pKa ~20-25 in DMSO) or sulfones like methyl phenyl sulfone (pKa ~29 in DMSO)[6]. This enhanced acidity allows for deprotonation with relatively mild bases, such as potassium carbonate or sodium ethoxide.

Application in Synthesis: Alkylation

The stabilized carbanion generated from this compound is an excellent nucleophile for forming new carbon-carbon bonds, most commonly via alkylation with alkyl halides.

Protocol: α-Alkylation of this compound

-

Base Treatment: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq).

-

Anion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carbanion.

-

Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.

-

Reaction: The reaction may be stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the Sₙ2 reaction to completion. Monitor by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

Alkylation Mechanism Diagram

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Phenyl sulfonyl acetone [webbook.nist.gov]

- 3. 5000-44-2|this compound|BLD Pharm [bldpharm.com]

- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 5. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. organicchemistrydata.org [organicchemistrydata.org]

A Spectroscopic Guide to 1-(Phenylsulfonyl)propan-2-one: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides an in-depth analysis of the spectral data for the α-sulfonyl ketone, 1-(Phenylsulfonyl)propan-2-one (CAS 5000-44-2). Primarily geared towards researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present validated data, and offer detailed protocols to ensure scientific integrity and reproducibility. All key data points are supported by authoritative references, providing a self-validating framework for the analysis of this and similar chemical entities.

Introduction: The Chemical Identity of this compound

This compound, also known as phenylsulfonylacetone, is a bifunctional molecule featuring a ketone and a sulfone group.[1] Its chemical structure makes it a valuable intermediate in various organic syntheses. The interplay between the electron-withdrawing phenylsulfonyl group and the carbonyl moiety dictates its reactivity and is clearly reflected in its spectral characteristics. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in reaction monitoring.

This guide will dissect each analytical technique, offering not just the data, but the scientific reasoning behind the observed spectral features.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a common method for generating ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation : A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source.

-

Sample Introduction : The sample is introduced via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization Energy : Typically set at 70 eV. This high energy level ensures fragmentation and provides a detailed mass spectrum.

-

Analysis : The instrument is scanned over a mass-to-charge (m/z) range, for example, from 40 to 250 amu.

The choice of 70 eV is a long-standing convention in mass spectrometry. At this energy, the electron's de Broglie wavelength roughly matches the bond lengths in organic molecules, maximizing the probability of ionization and leading to reproducible fragmentation patterns that are comparable across different instruments.

Data Interpretation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key fragments that provide a structural fingerprint of the molecule.[2]

| m/z | Proposed Fragment Ion | Structural Formula | Significance |

| 198 | Molecular Ion [M]⁺ | [C₉H₁₀O₃S]⁺ | Confirms the molecular weight of the compound.[2] |

| 141 | [M - C₃H₅O]⁺ | [C₆H₅SO₂]⁺ | Loss of the propanone radical; characteristic of the phenylsulfonyl moiety. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Often observed in compounds with a benzyl group, suggesting rearrangement. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a very common fragment for benzene derivatives. |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acetyl cation, indicative of the acetone moiety. This is often the base peak. |

Table 1: Key fragment ions observed in the electron ionization mass spectrum of this compound.[2]

The fragmentation process is initiated by the ionization of the molecule. The resulting molecular ion is a radical cation with an m/z of 198.[2] The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. A primary cleavage event is the loss of the acetyl group, leading to the stable phenylsulfonyl cation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample, it can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For gas-phase analysis, the sample is vaporized.

-

Analysis : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

The choice of sample preparation method is crucial. The KBr pellet method provides a spectrum of the solid state, while ATR is a surface-sensitive technique. The gas-phase spectrum, as provided by NIST, reveals the molecule's vibrational modes free from intermolecular interactions that occur in the condensed phase.[2]

Data Interpretation: IR Spectrum of this compound

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3060 | C-H stretch | Aromatic | Indicates the presence of the phenyl group. |

| ~2925 | C-H stretch | Aliphatic (CH₂ and CH₃) | Corresponds to the propanone backbone. |

| ~1720 | C=O stretch | Ketone | A strong absorption characteristic of a carbonyl group. |

| ~1320 and ~1150 | Asymmetric and Symmetric SO₂ stretch | Sulfone | Strong, characteristic bands confirming the sulfone group. |

| ~1445 | C=C stretch | Aromatic Ring | Indicates the benzene ring skeletal vibrations. |

Table 2: Characteristic infrared absorption bands for this compound.[2]

The strong absorption around 1720 cm⁻¹ is a clear indicator of the ketone's carbonyl group. The presence of two strong bands around 1320 cm⁻¹ and 1150 cm⁻¹ is definitive evidence for the sulfone group (O=S=O).

Caption: Correlation of key IR frequencies with functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : The compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (~0.6 mL), such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

The choice of solvent is critical as it can influence the chemical shifts of labile protons and the solubility of the sample. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Data Interpretation: Predicted NMR Spectra of this compound

¹H NMR (Predicted):

The structure has three distinct proton environments: the phenyl group protons, the methylene (CH₂) protons, and the methyl (CH₃) protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.9 | Multiplet | 5H | Phenyl Protons (C₆H₅) | Protons on the benzene ring are deshielded. The ortho protons are most affected by the electron-withdrawing sulfonyl group. |

| ~4.2 | Singlet | 2H | Methylene Protons (-CH₂-) | These protons are adjacent to two strong electron-withdrawing groups (sulfonyl and carbonyl), leading to a significant downfield shift. |

| ~2.3 | Singlet | 3H | Methyl Protons (-CH₃) | These protons are adjacent to the carbonyl group, resulting in a downfield shift compared to a simple alkane. |

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR (Predicted):

The molecule has several unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield. |

| ~138 | C (ipso) | The carbon of the phenyl ring directly attached to the sulfonyl group. |

| ~134 | C (para) | The para carbon of the phenyl ring. |

| ~129 | C (ortho/meta) | The ortho and meta carbons of the phenyl ring, often appearing close together. |

| ~65 | -CH₂- | This methylene carbon is deshielded by the adjacent sulfonyl and carbonyl groups. |

| ~30 | -CH₃ | The methyl carbon, deshielded by the adjacent carbonyl group. |

Table 4: Predicted ¹³C NMR spectral data for this compound.

Caption: Conceptual assignment of predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous structural characterization of this compound. The mass spectrum confirms the molecular weight of 198 g/mol and shows characteristic fragmentation patterns, including the key acetyl (m/z 43) and phenylsulfonyl (m/z 141) fragments.[2] The IR spectrum clearly identifies the core functional groups: a strong carbonyl stretch (~1720 cm⁻¹) and two prominent sulfone stretches (~1320 and ~1150 cm⁻¹).[2] While experimental NMR data is not widely published, the predicted spectra, based on established chemical shift theory, provide a reliable map of the proton and carbon environments, corroborating the structure deduced from MS and IR data. This comprehensive spectral analysis serves as a robust and self-validating guide for the identification and characterization of this important synthetic intermediate.

References

-

NIST. (n.d.). Phenyl sulfonyl acetone. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0245341). Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Phenyl-2-(phenylsulfonyl)-2-propen-1-one - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved January 9, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(BENZENESULFONYL)PROPAN-2-ONE | CAS 5000-44-2. Retrieved January 9, 2026, from [Link]

Sources

The Versatile Reactivity of β-Ketosulfones: A Technical Guide for Synthetic and Medicinal Chemists

An in-depth technical guide or whitepaper on the core.

Abstract

β-Ketosulfones are a class of organic compounds that have emerged as exceptionally versatile intermediates in modern synthetic chemistry. Characterized by a sulfonyl group positioned beta to a carbonyl group, this unique structural motif imparts a trifecta of reactivity: an acidic α-methylene, an electrophilic carbonyl carbon, and a sulfonyl group that can act as both an activating group and a traceless leaving group. This guide provides an in-depth exploration of the synthesis and reactivity of β-ketosulfones for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key transformations, including alkylation, reduction, olefination, and desulfonylation, providing field-proven insights and detailed protocols. The narrative is grounded in authoritative references, ensuring scientific integrity and providing a robust resource for leveraging the full synthetic potential of these powerful building blocks.

Introduction: The Unique Chemical Architecture of β-Ketosulfones

β-Ketosulfones are more than just simple ketones; they are highly functionalized and tunable synthetic intermediates.[1][2] The powerful electron-withdrawing nature of the adjacent sulfonyl group (R-SO₂-R') dramatically influences the properties of the entire molecule, creating a hub of reactivity that can be selectively exploited.

Physicochemical Properties and Spectroscopic Signatures

The presence of both the carbonyl and sulfonyl groups renders β-ketosulfones as highly crystalline, stable solids with well-defined melting points. Spectroscopically, they exhibit characteristic IR absorption bands for the carbonyl group (typically 1710-1730 cm⁻¹) and the sulfonyl group (symmetric and asymmetric stretches around 1150 and 1300 cm⁻¹, respectively). In ¹H NMR, the most telling feature is the chemical shift of the α-methylene protons (-CH₂-), which are significantly deshielded and typically appear in the δ 4.0-4.5 ppm range.

The Influence of the Sulfonyl and Carbonyl Groups on Reactivity

The synergistic electron-withdrawing effects of the carbonyl and sulfonyl moieties are the cornerstone of β-ketosulfone reactivity. This creates three primary sites for chemical transformation:

-

The Active Methylene Group: The protons on the carbon situated between the carbonyl and sulfonyl groups are highly acidic (pKa ≈ 10-12 in DMSO), facilitating easy deprotonation to form a stabilized carbanion. This nucleophilic center is the basis for a wide array of C-C bond-forming reactions.

-

The Electrophilic Carbonyl Carbon: The carbonyl group behaves as a typical ketone, susceptible to nucleophilic attack. This allows for reductions to secondary alcohols or conversion to olefins.

-

The Sulfonyl Group as a "Traceless" Activating Group: The sulfonyl group can be readily removed via reductive desulfonylation, leaving behind a simple ketone.[3][4] This "traceless" nature is of profound strategic importance, as the sulfonyl group can be used to facilitate a series of transformations (e.g., regioselective alkylation) and then be cleanly excised.[5][6][7]

General Reactivity Overview

The multifaceted reactivity of β-ketosulfones allows them to serve as pivotal precursors for a variety of valuable organic structures.

Caption: Core reactivity sites of the β-ketosulfone scaffold.

Synthesis of β-Ketosulfones: A Chemist's Toolkit

The convenient preparation of β-ketosulfones is crucial for their widespread use.[1] A variety of methods exist, ranging from classical approaches to modern, electro- and photochemical strategies.[8][9]

Classical Synthetic Routes

The most common and broadly used synthetic routes involve the acylation of methyl sulfones, alkylation of sulfinates, or oxidation of β-keto sulfides.[2]

-

Acylation of Alkyl Sulfones: This involves the deprotonation of an alkyl sulfone with a strong base (e.g., n-BuLi, LDA) to generate an α-sulfonyl carbanion, which is then quenched with an acylating agent like an ester or acid chloride.[10][11][12] The choice of a non-nucleophilic base is critical to prevent competitive addition to the acylating agent.

-

Alkylation of Metallic Arene Sulfinates: A straightforward Sₙ2 reaction where a sodium or lithium sulfinate salt displaces a halide from an α-haloketone.[2][10] This method is often preferred for its operational simplicity and use of readily available starting materials.

-

Oxidation of β-Keto Sulfides: This two-step process involves the initial synthesis of a β-keto sulfide, typically by reacting a thiolate with an α-haloketone, followed by oxidation of the sulfide to the sulfone using agents like m-CPBA or H₂O₂. This route offers flexibility but adds a step to the overall sequence.

Modern Synthetic Methodologies

Recent years have seen an exponential growth in methods for constructing β-ketosulfones, often under milder conditions.[1]

-

Electrochemical Synthesis: An environmentally friendly approach that can generate β-ketosulfones by reacting sulfonyl hydrazides with enol acetates without the need for metal catalysts or chemical oxidants.[9]

-

Photoredox Catalysis: Radical-based processes, such as the oxidative-sulfonylation of terminal alkynes with sulfinic acids, have emerged as powerful tools.[8]

-

Metal-Free Sonication-Assisted Synthesis: One-pot procedures using N-bromosuccinimide (NBS) to generate an α-bromo ketone in situ from a styrene, which then reacts with a sodium sulfinate salt, have been developed.[13]

Tabulated Comparison of Synthetic Methods

| Method | Precursors | Key Reagents/Conditions | Advantages | Limitations |

| Acylation | Alkyl Sulfone, Ester/Acid Chloride | Strong base (n-BuLi, LDA) | Good for diverse sulfones | Requires cryogenic temps, strong base |

| Sulfinate Alkylation | α-Haloketone, Sodium Sulfinate | Polar solvent (DMF, EtOH) | Operationally simple, mild | Availability of α-haloketones |

| Sulfide Oxidation | β-Keto Sulfide | m-CPBA, H₂O₂/AcOH | Mild oxidation conditions | Two-step process |

| Electrochemical | Enol Acetate, Sulfonyl Hydrazide | Electrochemical cell, KI | Green, no metal/oxidant[9] | Requires specialized equipment |

| Sonication/NBS | Styrene, NBS, Sodium Sulfinate | Ultrasound, water | One-pot, metal-free[13] | Substrate scope can be limited |

Reactions at the Active Methylene Carbon

The acidity of the α-protons makes the methylene carbon a prime target for functionalization, most commonly through alkylation and Michael addition reactions.

C-Alkylation: Building Molecular Complexity

The generation of a stabilized α-sulfonyl carbanion followed by quenching with an electrophile is a robust method for C-C bond formation.

Mechanism and Causality: The choice of base is paramount. Strong, non-hindered bases like sodium hydride (NaH) are often used. The resulting enolate is a soft nucleophile, and its reaction with alkyl halides proceeds via an Sₙ2 mechanism. To avoid dialkylation, it is often necessary to use precisely one equivalent of base and add the alkylating agent at low temperatures.

Caption: Experimental workflow for α-alkylation of β-ketosulfones.

Protocol: Regioselective Alkylation of 2-(Phenylsulfonyl)acetophenone

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(phenylsulfonyl)acetophenone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is an effective, non-nucleophilic base that irreversibly deprotonates the active methylene. The evolution of H₂ gas provides a visual confirmation of enolate formation.

-

Enolate Formation: Stir the resulting slurry at 0 °C for 30 minutes.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

A one-pot procedure for the reductive alkylation of β-keto sulfones has also been described, which involves desulfurization with lithium in liquid ammonia to regiospecifically generate an enolate, followed by alkylation.[5]

Michael Additions: Conjugate Accepters

The stabilized carbanion generated from a β-ketosulfone can also act as a potent nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated systems.[14][15][16] This reaction is highly efficient for forming C-C bonds under mild conditions, often using catalytic amounts of a base like piperidine in a protic solvent like ethanol.[14]

The scope of Michael acceptors is broad and includes arylidenemalononitriles and α,β-unsaturated ketones.[14][17] In some cases, particularly with substrates containing a 2-pyridyl ketone moiety, the initial Michael adduct can undergo a subsequent intramolecular cyclization to form highly functionalized 2-amino-4H-pyrans with excellent diastereoselectivity.[14][15]

Transformations of the Carbonyl Group

While the active methylene is a hub of nucleophilicity, the carbonyl group provides a key electrophilic site for accessing other important functional groups.

Reduction to β-Hydroxysulfones

The reduction of the carbonyl group is one of the most common transformations, yielding β-hydroxysulfones, which are themselves valuable synthetic intermediates.[18]

-

Achiral Reduction: Standard reducing agents like sodium borohydride (NaBH₄) effectively reduce the ketone to a racemic mixture of the corresponding alcohol.[18]

-

Asymmetric Reduction: The synthesis of enantiomerically pure β-hydroxysulfones is of high interest. This can be achieved through:

-

Chemoenzymatic Reduction: Using alcohol dehydrogenases (ADHs) as biocatalysts can provide access to optically active β-hydroxysulfones with high enantioselectivity.[19][20][21] Often, these enzymatic reductions can be performed in aqueous media, aligning with green chemistry principles.[20]

-

Chiral Metal Catalysts: Asymmetric transfer hydrogenation using chiral Ru(II) or other metal catalysts is also a powerful strategy.

-

Organoaluminum Reagents: Compounds like diisobutylaluminium hydride (i-Bu₂AlH) and triisobutylaluminium (i-Bu₃Al) have been shown to be excellent reducing agents for converting β-ketosulfones to β-hydroxysulfones.[18]

-

The Julia-Kocienski Olefination: A Gateway to Alkenes

The Julia-Kocienski olefination is a powerful and widely used modification of the classical Julia olefination for the stereoselective synthesis of alkenes, particularly (E)-alkenes.[22][23] β-Keto sulfones can serve as precursors in a modified version of this reaction.[24][25][26] The reaction typically involves the reduction of the β-ketosulfone to the corresponding β-hydroxysulfone, followed by a Smiles rearrangement and subsequent SO₂ elimination. The use of specific heteroaryl sulfones (e.g., benzothiazolyl, BT-sulfones) is key to the modern, one-pot variants of this reaction.[23]

Mechanistic Pathway:

-

Reduction: The β-ketosulfone is first reduced to the β-hydroxysulfone. The stereochemistry of this step can influence the final alkene geometry.

-

Smiles Rearrangement: In the presence of a base, the alcoholate anion attacks the ipso-carbon of the heteroaryl sulfone, leading to a spontaneous S-to-O migration of the heteroaryl group.[22]

-

β-Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and an aryloxide anion to form the C=C double bond.[22]

Sources

- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Reductive Desulfonylation of β-Ketosulfones by TiCl4–Zn† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. Desulfurization/α-alkylation of β-keto sulfones | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]